![molecular formula C21H36O3 B1604592 (3S,5S,8R,9S,10S,13S,14S,16R,17S)-17-[(1S)-1-ヒドロキシエチル]-10,13-ジメチル-2,3,4,5,6,7,8,9,11,12,14,15,16,17-テトラデカヒドロ-1H-シクロペンタ[a]フェナントレン-3,16-ジオール CAS No. 2220-64-6](/img/structure/B1604592.png)

(3S,5S,8R,9S,10S,13S,14S,16R,17S)-17-[(1S)-1-ヒドロキシエチル]-10,13-ジメチル-2,3,4,5,6,7,8,9,11,12,14,15,16,17-テトラデカヒドロ-1H-シクロペンタ[a]フェナントレン-3,16-ジオール

説明

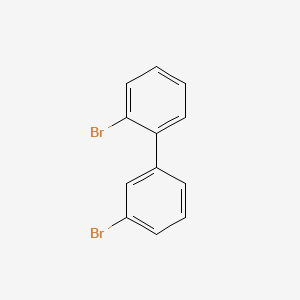

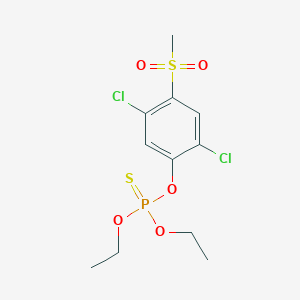

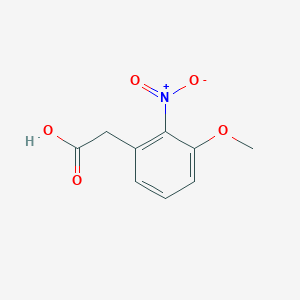

(3S,5S,8R,9S,10S,13S,14S,16R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol is a useful research compound. Its molecular formula is C21H36O3 and its molecular weight is 336.5 g/mol. The purity is usually 95%.

The exact mass of the compound (3S,5S,8R,9S,10S,13S,14S,16R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72823. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3S,5S,8R,9S,10S,13S,14S,16R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,5S,8R,9S,10S,13S,14S,16R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

神経薬理学

プレグナン-3,16,20-トリオール: は、中枢神経系への影響について研究されています。 特定のプレグナンステロイドは、GABA(A)受容体の強力なモジュレーターであることが知られています 。これらの受容体は、脳における抑制性神経伝達の際に重要であり、その調節は、てんかん、不安、不眠などの状態の治療に大きな影響を与える可能性があります。

分析化学

分析化学では、プレグナン-3,16,20-トリオールの誘導体は、質量分析法で標準物質または参照物質として使用され、生物学的サンプル中の同様の化合物を同定および定量化します .

作用機序

Target of Action

Pregnane-3,16,20-triol, also known as (3S,5S,8R,9S,10S,13S,14S,16R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol, is a steroid and inactive metabolite of progesterone

Biochemical Pathways

Pregnane-3,16,20-triol is a metabolite of 17-ALPHA-HYDROXYPROGESTERONE, normally produced in small quantities by the gonads and the adrenal glands . It is involved in the steroid biosynthesis pathway

Pharmacokinetics

It is known that urine excretion of pregnanetriol can be measured over a period of 24 hours .

Result of Action

Elevated urine pregnanetriol levels suggest adrenogenital syndrome . In monitoring treatment with cortisol replacement, elevated urine pregnanetriol levels indicate insufficient dosage of cortisol .

生化学分析

Biochemical Properties

Pregnane-3,16,20-triol interacts with various enzymes, proteins, and other biomolecules. It is recognized as an important player in xenobiotic detoxification as it regulates the expression of drug-metabolizing enzymes and transporters . The compound is also involved in the biotransformation of endobiotics, being involved in physiological processes such as gluconeogenesis, lipid metabolism, and the homeostasis of bile acids, steroids, and thyroid hormone .

Cellular Effects

The effects of Pregnane-3,16,20-triol on various types of cells and cellular processes are diverse. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Elevated urine pregnanetriol levels suggest adrenogenital syndrome .

Molecular Mechanism

The mechanism of action of Pregnane-3,16,20-triol is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s stability, degradation, and long-term effects on cellular function are significant factors in its overall impact on the body .

Metabolic Pathways

Pregnane-3,16,20-triol is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

特性

IUPAC Name |

(3S,5S,8R,9S,10S,13S,14S,16R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h12-19,22-24H,4-11H2,1-3H3/t12-,13-,14-,15+,16-,17-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSDRYREDSFAKC-DTRVYOHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(CC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944856 | |

| Record name | Pregnane-3,16,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2220-64-6 | |

| Record name | NSC72823 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregnane-3,16,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

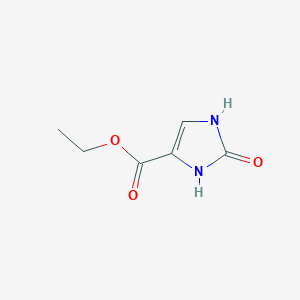

![2-[4-(Dimethylamino)phenyl]-1,3-dithiane](/img/structure/B1604519.png)